molecular formula C9H10INO B14077510 1-(2-Amino-3-iodophenyl)propan-2-one

1-(2-Amino-3-iodophenyl)propan-2-one

Cat. No.: B14077510
M. Wt: 275.09 g/mol
InChI Key: PSCFCAURLILRHO-UHFFFAOYSA-N
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Description

1-(2-Amino-3-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H10INO. It is characterized by the presence of an amino group, an iodine atom, and a ketone group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-iodoacetophenone with ammonia or an amine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and amination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-iodophenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1-(2-Amino-3-iodophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-bromophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

    1-(2-Amino-3-chlorophenyl)propan-2-one: Contains a chlorine atom instead of iodine.

    1-(2-Amino-3-fluorophenyl)propan-2-one: Features a fluorine atom in place of iodine.

Uniqueness

1-(2-Amino-3-iodophenyl)propan-2-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to distinct chemical and biological properties .

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(2-amino-3-iodophenyl)propan-2-one

InChI

InChI=1S/C9H10INO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5,11H2,1H3

InChI Key

PSCFCAURLILRHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)I)N

Origin of Product

United States

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